molecular formula C16H16N4O B11033213 5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

Katalognummer: B11033213
Molekulargewicht: 280.32 g/mol
InChI-Schlüssel: WCHQLPPTQDPOCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is a compound belonging to the class of oxadiazolo-pyrazines. These compounds are known for their unique structural features and potential applications in various fields, including chemistry, biology, and materials science. The presence of the oxadiazole and pyrazine rings in the structure imparts interesting electronic and photophysical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 3,4-diaminofurazan with an appropriate cyclohexylphenyl derivative. One common method is the one-step amide condensation reaction using oxalic acid . The reaction is carried out under reflux conditions in anhydrous ethyl acetate, resulting in the formation of the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium hexacyanoferrate(III), lead tetraacetate.

    Reducing Agents: Sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to its specific combination of the cyclohexylphenyl group and the oxadiazolo-pyrazine scaffold. This combination imparts distinct electronic and photophysical properties, making it suitable for various advanced applications in materials science and medicine .

Eigenschaften

Molekularformel

C16H16N4O

Molekulargewicht

280.32 g/mol

IUPAC-Name

5-(4-cyclohexylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C16H16N4O/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)14-10-17-15-16(18-14)20-21-19-15/h6-11H,1-5H2

InChI-Schlüssel

WCHQLPPTQDPOCQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=NC4=NON=C4N=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.